- Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer, ACS Medicinal Chemistry Letters, 2021, 12(8), 1245-1252

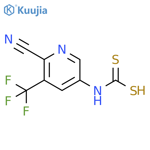

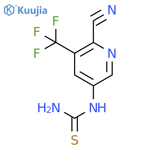

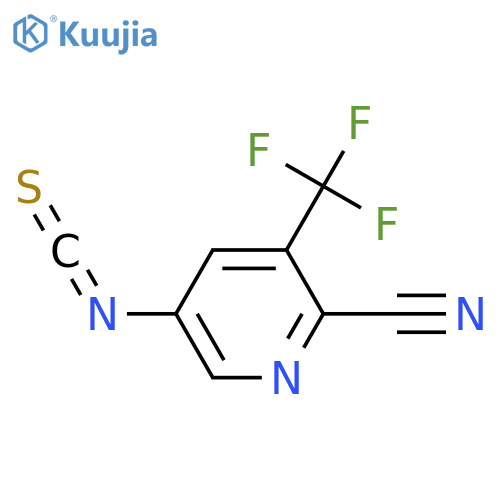

Cas no 951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile)

951753-87-0 structure

Nome del prodotto:5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile

Numero CAS:951753-87-0

MF:C8H2F3N3S

MW:229.181789875031

MDL:MFCD18382742

CID:2449979

PubChem ID:25019980

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile

- 5-Isothiocyanato-3-(trifluoromethyl)2-cyanopyridine

- 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile (ACI)

- 2-Cyano-5-(isothiocyanato)-3-(trifluoromethyl)pyridine

- MFCD18382742

- (5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile)

- AT17809

- 951753-87-0

- 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile

- AS-84072

- SCHEMBL908840

- SY129080

- 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile

- DB-203271

- AC-31087

- 5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile

- 5-isothiocyanato-3-trifluoromethylpyridine-2-carbonitrile

-

- MDL: MFCD18382742

- Inchi: 1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H

- Chiave InChI: NQNLQGJLAVDALO-UHFFFAOYSA-N

- Sorrisi: N#CC1C(C(F)(F)F)=CC(N=C=S)=CN=1

Proprietà calcolate

- Massa esatta: 228.99215274g/mol

- Massa monoisotopica: 228.99215274g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 15

- Conta legami ruotabili: 1

- Complessità: 326

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.2

- Superficie polare topologica: 81.1Ų

Proprietà sperimentali

- Densità: 1.41±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilità: Quasi insolubile (0,053 g/l) (25°C),

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD452-1g |

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile |

951753-87-0 | 98% | 1g |

197.0CNY | 2021-07-10 | |

| TRC | I117520-2.5g |

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile |

951753-87-0 | 2.5g |

$ 635.00 | 2022-06-02 | ||

| Chemenu | CM327941-100g |

5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |

951753-87-0 | 95%+ | 100g |

$612 | 2021-08-18 | |

| eNovation Chemicals LLC | Y1194128-25g |

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |

951753-87-0 | 95% | 25g |

$265 | 2024-07-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129080-1g |

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |

951753-87-0 | ≥95% | 1g |

¥129.00 | 2024-07-09 | |

| Aaron | AR01DEET-5g |

5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |

951753-87-0 | 95% | 5g |

$68.00 | 2025-02-12 | |

| Aaron | AR01DEET-1g |

5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |

951753-87-0 | 95% | 1g |

$19.00 | 2025-02-12 | |

| A2B Chem LLC | AX03721-5g |

5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |

951753-87-0 | 98% | 5g |

$55.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1111520-25g |

5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |

951753-87-0 | 97% | 25g |

$360 | 2025-02-22 | |

| abcr | AB583034-10g |

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile; . |

951753-87-0 | 10g |

€252.00 | 2024-04-15 |

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Chloroform , Dimethylacetamide , Water ; 0.5 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: Chloroform , Water ; 12 h, rt

Riferimento

- Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists, European Journal of Medicinal Chemistry, 2020, 192,

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Water ; 4 h, rt

Riferimento

- Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer, Bioorganic & Medicinal Chemistry, 2021, 31,

Metodo di produzione 4

Condizioni di reazione

1.1 Solvents: Chloroform , Dimethylacetamide , Water ; rt; 20 min, rt

Riferimento

- Preparation of substituted thiohydantoin derivatives as androgen receptor antagonists, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Imidazole Solvents: Water ; 3 h, rt

Riferimento

- Androgen receptor-regulator hydantoin derivatives and its application, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: Dichloromethane , Water ; 16 h, rt

Riferimento

- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity, Molecules, 2022, 27(18),

Metodo di produzione 7

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 20 h, 5 - 10 °C

Riferimento

- Preparation method of 5-isothiocyanato-3-trifluoromethyl-2-cyanopyridine, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Solvents: Toluene ; 12 h, 110 °C

Riferimento

- Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 10 °C → 30 °C; 30 °C → 10 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7

Riferimento

- Process for preparing apalutamide, United States, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Solvents: Dichloromethane , Water ; rt; 16 h, rt

Riferimento

- Processes for the preparation of Apalutamide and intermediates thereof, United States, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Solvents: Methanol ; rt; 5 h, 25 °C

Riferimento

- Nitrogen heterocycles as androgen receptor and phosphodiesterase dual inhibitor, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Solvents: Chloroform , Dimethylacetamide , Water ; 0.5 h, rt

Riferimento

- Discovery of JNJ-63576253: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC), Journal of Medicinal Chemistry, 2021, 64(2), 909-924

Metodo di produzione 13

Condizioni di reazione

1.1 Solvents: Water ; rt; 4 h, rt

Riferimento

- Preparation of aromatic ring and cyclic lactide-containing thiohydantoin compound and its application as androgen receptor antagonists for the treatment of prostate cancer, China, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Solvents: Acetone ; rt; 1 - 3 h, rt

Riferimento

- Preparation method of apalutamide and its intermediates, China, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Solvents: Water ; 2 h, 25 °C

Riferimento

- Synthesis of thiohydantoins, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Solvents: Water ; 2 h, rt

Riferimento

- Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases., World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Solvents: Acetone ; rt; 1 - 3 h, rt

Riferimento

- Preparation of thiodiazaspiro compound and its intermediates, China, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Sodium bisulfate Solvents: Xylene ; 6 h, reflux

Riferimento

- Pyridylthiourea derivatives and preparation method and application thereof in preparing apalutamide, China, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Sulfur Solvents: Chloroform ; rt → 60 °C

Riferimento

- Preparation of 5-isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile, China, , ,

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Raw materials

- 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile

- Triethylenediamine

- 2,2-difluoro-2-triphenylphosphaniumylacetate

- 1-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)thiourea

- N-[6-Cyano-5-(trifluoromethyl)-3-pyridinyl]carbamodithioic acid

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Preparation Products

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Letteratura correlata

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile) Prodotti correlati

- 372151-71-8(Telavancin)

- 57892-77-0(2-{imidazo1,2-apyridin-2-yl}acetonitrile)

- 2003088-30-8(tert-butyl N-2-amino-1-(3,5-dichlorophenyl)ethylcarbamate)

- 1895427-14-1(2-(3-chloro-2,6-difluorophenyl)-2-oxoacetic acid)

- 1849228-30-3(1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]-)

- 2034395-92-9(2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine)

- 95668-82-9(2-(Azidomethyl)-4-chloro-1-nitrobenzene)

- 197892-17-4(Boc-D-Dab(Z)-Ol)

- 1806386-49-1(1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one)

- 235753-82-9(Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:951753-87-0)5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile

Purezza:99%

Quantità:25g

Prezzo ($):263.0